molecular formula C18H14Cl2N2O3S2 B2755001 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 892852-11-8

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2755001
CAS RN: 892852-11-8
M. Wt: 441.34
InChI Key: XIEBRPXTQNAYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide, also known as DTT-001, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DTT-001 belongs to the class of compounds known as sulfonamides and has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds related to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide have been evaluated for their antimicrobial and antifungal activities. For instance, a study highlighted the antimicrobial efficacy of these compounds, demonstrating their potential as candidates for treating bacterial and fungal infections (A. Viji et al., 2020). Another research focused on the synthesis and antiviral activity of related thiadiazole sulfonamides, uncovering their utility against the tobacco mosaic virus (Zhuo Chen et al., 2010).

Antitumor Evaluation

The synthesis and in vitro evaluation of similar compounds for antitumor activity have been conducted, revealing promising broad-spectrum antitumor activity against various cancer cell lines (Sherif A F Rostom, 2006). These findings suggest the potential therapeutic applications of these compounds in cancer treatment.

Inhibition of Matrix Metalloproteinases (MMPs)

Research has also explored the novel heterocyclic inhibitors of matrix metalloproteinases, which play a significant role in tissue remodeling and degenerative diseases. The studied compounds showed potent inhibitory effects on MMPs, indicating their potential for treating conditions associated with MMP overactivity (J. Schröder et al., 2001).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical studies on similar compounds have provided insights into their potential mechanisms of action and interaction with biological targets. These studies are crucial for understanding the molecular basis of their biological activities and for guiding the design of more effective therapeutic agents (B. J. Al-Hourani et al., 2015).

Alzheimer's Disease Research

Some derivatives have been synthesized to evaluate as new drug candidates for Alzheimer’s disease, highlighting the versatility of these compounds in targeting neurological disorders. The enzyme inhibition activity against acetylcholinesterase (AChE) suggests their potential in managing symptoms of Alzheimer’s disease (A. Rehman et al., 2018).

Anticonvulsant Agents

The synthesis and evaluation of azoles incorporating a sulfonamide moiety for anticonvulsant activity have been investigated, with several compounds showing protection against induced convulsions. This research underscores the therapeutic potential of these compounds in epilepsy treatment (A. A. Farag et al., 2012).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c19-14-7-6-12(10-15(14)20)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEBRPXTQNAYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide

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